molecular formula C21H24N6O3S B4694480 ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4694480
M. Wt: 440.5 g/mol
InChI Key: HZEDLQJJSCMKHC-UHFFFAOYSA-N
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Description

ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including cyano, pyridyl, pyrazolyl, and pyrimidinecarboxylate moieties

Preparation Methods

The synthesis of ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridyl and pyrazolyl intermediates, followed by their coupling with the pyrimidinecarboxylate core. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and catalyst usage .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the pyrazolyl and pyridyl groups allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the cyano group, converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pyrazolyl positions, using reagents like sodium hydride or alkyl halides.

    Major Products: These reactions can yield a variety of products, including amines, alcohols, and substituted derivatives .

Scientific Research Applications

ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and pyridyl groups can interact with enzymes and receptors, modulating their activity. The pyrazolyl and pyrimidinecarboxylate moieties contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

ETHYL 6-{

Properties

IUPAC Name

ethyl 6-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(1-ethylpyrazol-4-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-5-27-10-14(9-23-27)18-17(20(28)30-6-2)16(25-21(29)26-18)11-31-19-15(8-22)12(3)7-13(4)24-19/h7,9-10,18H,5-6,11H2,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEDLQJJSCMKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(NC(=O)N2)CSC3=C(C(=CC(=N3)C)C)C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 6-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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